1,1-Di(propan-2-yloxy)hexadecane

Description

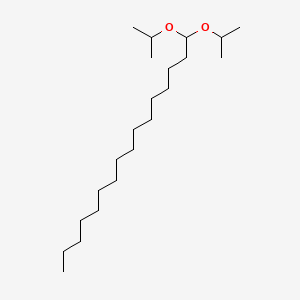

1,1-Di(propan-2-yloxy)hexadecane is a synthetic hydrocarbon derivative featuring a hexadecane backbone with two isopropoxy (-OCH(CH₃)₂) groups attached to the first carbon atom. This structural configuration imparts unique physicochemical properties, including altered hydrophobicity, solubility, and reactivity compared to unmodified hexadecane or its mono-functionalized analogs.

Properties

CAS No. |

18302-66-4 |

|---|---|

Molecular Formula |

C22H46O2 |

Molecular Weight |

342.608 |

IUPAC Name |

1,1-di(propan-2-yloxy)hexadecane |

InChI |

InChI=1S/C22H46O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23-20(2)3)24-21(4)5/h20-22H,6-19H2,1-5H3 |

InChI Key |

IJCYMYMQEBOETF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(OC(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Di(propan-2-yloxy)hexadecane is synthesized through the acetalization of hexadecanal with isopropanol in the presence of an acid catalyst. The reaction typically involves mixing hexadecanal with isopropanol and adding a catalytic amount of an acid such as p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal. The reaction can be represented as follows:

Hexadecanal+2IsopropanolAcid CatalystHexadecanal Diisopropyl Acetal+Water

Industrial Production Methods: In an industrial setting, the production of hexadecanal diisopropyl acetal follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the acetal. The use of efficient distillation techniques ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Di(propan-2-yloxy)hexadecane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, the acetal can be hydrolyzed back to hexadecanal and isopropanol.

Oxidation: The acetal can be oxidized to form corresponding carboxylic acids.

Substitution: The acetal group can be substituted under specific conditions to introduce different functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles under controlled conditions.

Major Products:

Hydrolysis: Hexadecanal and isopropanol.

Oxidation: Hexadecanoic acid.

Substitution: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

1,1-Di(propan-2-yloxy)hexadecane finds applications in various fields of scientific research:

Chemistry: Used as a protecting group for aldehydes in complex organic syntheses.

Biology: Studied for its potential effects on biological systems, particularly in the context of fatty aldehyde metabolism.

Medicine: Investigated for its potential therapeutic applications, especially in drug design and development.

Industry: Utilized in the production of fragrances and flavors due to its stability and reactivity.

Mechanism of Action

The mechanism of action of hexadecanal diisopropyl acetal involves the stabilization of the aldehyde group through acetal formation. This stabilization prevents unwanted side reactions during synthetic processes. The molecular targets and pathways involved include the interaction with various enzymes and receptors that recognize aldehyde groups, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1,1-Di(propan-2-yloxy)hexadecane and analogous compounds:

Hydrophobicity and Microbial Interactions

Hexadecane is a benchmark nonpolar solvent with high hydrophobicity, exhibiting >40% microbial cell affinity in MATS (Microbial Adhesion to Solvents) tests . In contrast, oxygen-containing derivatives like 1-hexadecanol and 1,2-epoxyhexadecane show reduced hydrophobicity due to polar functional groups. For instance:

- 1-Hexadecanol: The hydroxyl group introduces hydrogen bonding, lowering vapor-phase solubility by ~50% compared to hexadecane at 572 K .

- This compound : The two isopropoxy groups likely reduce hydrophobicity further by introducing steric hindrance and localized polarity, akin to strains with oxygen-enriched cell walls (e.g., Lactococcus AT0606, which showed reduced hexadecane affinity ).

Phase Behavior and Solubility

Supercritical extraction studies highlight the impact of functional groups on phase behavior:

- Hexadecane: High solubility in nonpolar phases (e.g., vapor phase at 472 K) due to lack of polar interactions .

- 1-Hexadecanol: Solubility drops to one-third of hexadecane’s value at 472 K, demonstrating the hydroxyl group’s disruptive effect on nonpolar interactions .

- This compound: While experimental data are absent, the compound’s ether linkages may moderately reduce solubility compared to hexadecane but less drastically than 1-hexadecanol, as ethers are less polar than alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.